1H-ペリミジン-2(3H)-オン

説明

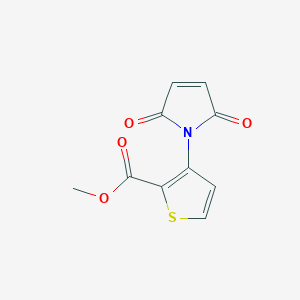

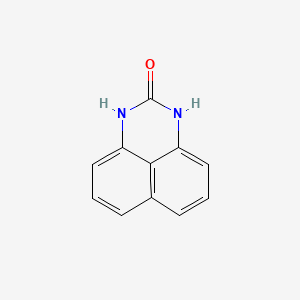

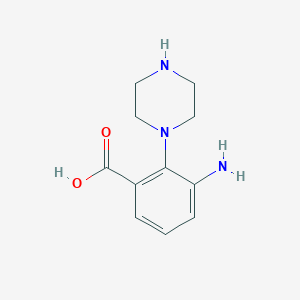

1H-Perimidin-2(3H)-one is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Perimidin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Perimidin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

タンパク質チロシンホスファターゼ1B(PTP1B)の阻害剤

糖尿病や肥満の治療標的であるPTP1Bの阻害剤として、一連の1H-2,3-ジヒドロペリミジン誘導体が設計および合成されました。 これらの化合物は、マイクロモル範囲のIC50値で阻害活性を示しました .

新規生物活性化合物の合成

新規生物活性3,4-ジヒドロピリミジン-2(1H)-オン化合物の合成と特性評価に関する研究が行われました。 これらの研究は、構造活性相関を理解し、in vivo実験を通じてそれらの潜在的な抗がん活性を探求することを目的としています .

遷移金属錯体

1H-ペリミジン誘導体の新規遷移金属錯体が合成されました。 これらの錯体は、触媒や材料科学など、さまざまな分野における潜在的な用途について研究されています .

降圧活性

ピリミジン-2,4-(1H,3H)-ジオンの誘導体が合成され、降圧活性について評価されました。 この研究は、これらの化合物が高血圧の治療における潜在的な治療的用途を探求しています .

水素移動反応

1,3-ジイソプロピル-1H-ペリミジン-2(3H)-イミニウムを用いて、空気安定なRu(II)錯体が合成されました。 この化合物は、アルデヒド、ケトン、ニトロアリーレンに対して水素移動反応を実施するための実験的評価が行われ、有機合成における有用性が示されました .

作用機序

Target of Action

The primary target of 1H-Perimidin-2(3H)-one, also known as 1,3-dihydroperimidin-2-one, is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an intracellular non-receptor phosphatase that plays a pivotal role in type II diabetes and obesity as a negative regulator of the insulin signaling pathway .

Mode of Action

1H-Perimidin-2(3H)-one interacts with PTP1B, inhibiting its activity . This inhibition occurs at the micromolar range, with certain derivatives showing submicromolar inhibitory activity . The compound’s interaction with PTP1B results in the dephosphorylation of the activated insulin receptor .

Biochemical Pathways

The inhibition of PTP1B by 1H-Perimidin-2(3H)-one affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose homeostasis in the body. By inhibiting PTP1B, the compound enhances insulin sensitivity, which can help in the management of type II diabetes .

Pharmacokinetics

The compound’s high selectivity for ptp1b suggests it may have favorable bioavailability

Result of Action

The molecular effect of 1H-Perimidin-2(3H)-one’s action is the inhibition of PTP1B, leading to enhanced insulin sensitivity . On a cellular level, this can result in improved glucose uptake by cells, potentially helping to manage conditions like type II diabetes .

生化学分析

Biochemical Properties

1H-Perimidin-2(3H)-one has been identified as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme involved in cellular signaling pathways . This interaction suggests that 1H-Perimidin-2(3H)-one may play a role in modulating biochemical reactions within the cell.

Cellular Effects

The interaction of 1H-Perimidin-2(3H)-one with PTP1B suggests that it may influence various cellular processes. By inhibiting PTP1B, 1H-Perimidin-2(3H)-one could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its potential inhibitory effect on PTP1B suggests that it may bind to this enzyme, thereby preventing it from carrying out its normal function . This could lead to changes in gene expression and cellular signaling.

特性

IUPAC Name |

1,3-dihydroperimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11-12-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEWBOPVULFSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=O)NC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401196 | |

| Record name | 1H-Perimidin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5157-11-9 | |

| Record name | 1H-Perimidin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-perimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1608239.png)

![Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate](/img/structure/B1608244.png)